molecular formula C12H11N5 B1295821 n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 58360-86-4

n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1295821
CAS No.: 58360-86-4
M. Wt: 225.25 g/mol
InChI Key: NNSLOBNGHHXORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at the N1 position and an amine at C2. Its molecular formula is C₁₂H₁₁N₅, with a molecular weight of 225.25 g/mol (CAS RN: 58360-86-4) . The benzyl group enhances lipophilicity and steric bulk, making it a versatile scaffold in medicinal chemistry for targeting kinases and other enzymes.

Properties

IUPAC Name

N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSLOBNGHHXORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277917
Record name n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58360-86-4
Record name 58360-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions. The benzylation step is usually carried out using benzyl halides in the presence of a base such as potassium carbonate .

Industrial production methods may involve optimized reaction conditions to enhance yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets, such as CDKs and EGFR tyrosine kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[3,4-d]pyrimidin-4-amine core allows diverse substitutions, enabling modulation of biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Table 1: Key Analogs of N-Benzyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
Compound Name Substituents Molecular Weight Target IC₅₀ (nM) Therapeutic Application References
This compound N1-benzyl, C3-H 225.25 Under investigation N/A Cancer research [15, 18]
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1-methyl, N4-methyl 163.18 Unspecified N/A Chemical intermediate [2]
OSI-027 (R39) Optimized C3 substituent 452.50* mTORC1/mTORC2 22 (mTORC1)
65 (mTORC2)
Solid tumors, lymphomas [3]
ZYBT1 Hexahydrocyclopenta[c]pyrrole at N1 ~550* BTK Not reported Mantle cell lymphoma [7]
1NA-PP1 N1-tert-butyl, C3-1-naphthyl ~400* AS PKC Not reported Kinase selectivity studies [10]
3-Iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1-methyl, C3-iodo 275.90 Intermediate for BTK inhibitors N/A Synthetic precursor [9]

*Estimated based on structural analogs.

Key Findings from Comparative Studies

A. Target Selectivity and Potency
  • OSI-027 (R39) : This analog demonstrates dual inhibition of mTORC1 (IC₅₀ = 22 nM) and mTORC2 (IC₅₀ = 65 nM) with >100-fold selectivity over PI3K isoforms. Its C3 substituent optimizes binding to the mTOR kinase domain, enabling complete inhibition of downstream effectors (4E-BP1, S6K1) .
  • ZYBT1 : A BTK inhibitor derived from iodinated pyrazolo[3,4-d]pyrimidin-4-amine precursors. The hexahydrocyclopenta[c]pyrrole group at N1 enhances selectivity for BTK, critical for treating mantle cell lymphoma .
  • 1NA-PP1 : The bulky tert-butyl and 1-naphthyl groups confer selectivity for atypical PKC (AS PKC) over wild-type PKC, highlighting the role of steric hindrance in kinase selectivity .
B. Impact of Substituents
  • C3-Iodo Substituent : In 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, iodine serves as a handle for further functionalization via cross-coupling reactions, enabling rapid diversification .
  • Methyl vs. Benzyl : The N,1-dimethyl analog (CAS 5334-49-6) lacks the benzyl group’s bulk, reducing steric effects but limiting target engagement, as seen in its role as an intermediate rather than a therapeutic agent .

Biological Activity

n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzyl group attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C12_{12}H12_{12}N4_{4} with a molecular weight of approximately 228.25 g/mol. This compound is noted for its ability to interact with various biological targets, particularly kinases involved in cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle progression; thus, its inhibition leads to:

  • Cell Cycle Arrest : The compound induces G1/S phase arrest in cancer cells.
  • Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.

The interaction occurs via binding to the ATP-binding site of CDK2, effectively blocking its activity and disrupting normal cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : In studies focusing on pancreatic cancer cells, this compound showed submicromolar antiproliferative activity. It was found to disrupt mTORC1 signaling pathways, which are critical for cell growth and proliferation .

Neurological Implications

In addition to its anticancer properties, this compound has been investigated for potential neuroprotective effects. For example, it has been explored as a dual antagonist for adenosine receptors A2A and A1, which are implicated in neurodegenerative diseases such as Parkinson's disease. A related compound demonstrated favorable pharmacokinetic profiles and low toxicity in animal models .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Inhibition of CDK2 leading to cell cycle arrest in cancer cells.
Potential as a dual antagonist for A2A and A1 receptors with neuroprotective effects.
Induction of apoptosis in MIA PaCa-2 cells through mTORC1 pathway disruption.

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound indicate good stability under standard storage conditions but potential degradation over extended periods. Factors such as pH and temperature can influence its bioavailability and efficacy .

Q & A

Q. What are the common synthetic routes for n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example:
  • Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-ol derivatives with benzyl halides in polar solvents (e.g., DMF, acetonitrile) under reflux conditions. Phase transfer catalysts like tetrabutylammonium bromide can enhance reactivity .
  • Condensation : Using phenyl hydrazine and carbonitriles in ethanol under reflux to form the pyrazolo[3,4-d]pyrimidine core, followed by benzyl group introduction via nucleophilic substitution .
  • Key factors : Solvent choice, temperature control (60–100°C), and catalyst selection (e.g., ZrCl₄ for mild conditions) significantly impact yields (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :
  • 1H NMR : Identify NH protons (δ 9.0–11.8 ppm as broad singlets) and aromatic protons (δ 6.8–8.3 ppm). For example, in N-(4-chlorophenyl) derivatives, aryl protons appear as doublets (J = 8.9 Hz) .
  • IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 301.3 for C₁₄H₁₅N₅O₃ analogs) .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how is binding affinity assessed?

  • Methodological Answer :
  • Targets : Kinases (e.g., BTK, CDKs), enzymes (e.g., PDEs), and receptors linked to cancer and inflammation .
  • Assays :
  • Kinase inhibition: Use ADP-Glo™ assays to measure ATP consumption .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values for leukemia cells) .
  • SPR/Biacore: Quantify binding kinetics (ka/kd) for target validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, especially when scaling reactions?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 10–15% .
  • Solvent-free conditions : Minimize side reactions; e.g., grinding reactants with K₂CO₃ yields >90% purity .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/ethanol) to remove unreacted benzyl halides .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer :
  • Validate assay conditions : Ensure consistent cell lines (e.g., Jurkat vs. HEK293), ATP concentrations, and incubation times .
  • Check compound stability : Use HPLC to confirm purity (>95%) and rule out degradation products .
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism-specific effects .

Q. Which computational methods are suitable for predicting the binding interactions of this compound with kinase targets, and how do these align with experimental data?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Predict binding poses in BTK or CDK2 active sites. Focus on hydrogen bonds with hinge regions (e.g., Met477 in BTK) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates strong binding .
  • DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Validation : Compare computational ΔG values with experimental IC₅₀/Kd data; discrepancies >1 log unit suggest model refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.